molecular formula C22H18O6 B2814382 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate CAS No. 836663-13-9

4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2814382
CAS No.: 836663-13-9
M. Wt: 378.38
InChI Key: BLFWEYWDLPSNTM-UHFFFAOYSA-N
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Description

4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as additives in food and perfumes. This particular compound combines the structural features of both coumarins and phenyl esters, potentially enhancing its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 4-acetyl-2-methoxyphenol and 8-allyl-2-oxo-2H-chromene-3-carboxylic acid.

    Esterification Reaction: The carboxylic acid group of 8-allyl-2-oxo-2H-chromene-3-carboxylic acid is esterified with 4-acetyl-2-methoxyphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl or chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, coumarin derivatives are studied for their potential therapeutic properties. This compound could be investigated for its anti-inflammatory, anticoagulant, or anticancer activities, given the known properties of related coumarins.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an additive in products requiring specific chemical properties, such as UV absorbers in sunscreens or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. For instance, coumarins are known to inhibit vitamin K epoxide reductase, affecting blood coagulation pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Umbelliferone: A simple coumarin with antioxidant properties.

Uniqueness

4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of functional groups, which may confer enhanced biological activity or chemical reactivity compared to simpler coumarins. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 2-oxo-8-prop-2-enylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-4-6-14-7-5-8-16-11-17(22(25)28-20(14)16)21(24)27-18-10-9-15(13(2)23)12-19(18)26-3/h4-5,7-12H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWEYWDLPSNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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